![molecular formula C15H22O2 B1191748 4alpha,5alpha-Oxidoeudesm-11-en-3-one](/img/no-structure.png)
4alpha,5alpha-Oxidoeudesm-11-en-3-one
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Overview
Description
4alpha,5alpha-Oxidoeudesm-11-en-3-one is a natural selective estrogen receptor modulator, showing higher binding affinity to er-β than er-α with both estrogenic and antiestrogenic effects depending on the e2 concentration
Scientific Research Applications
Eudesmane Derivatives and Their Activities
Eudesmane derivatives like 4alpha,5alpha-Oxidoeudesm-11-en-3-one have been isolated from various plants, showing significant scientific interest due to their diverse biological activities. For instance, studies have identified eudesmane derivatives from Laggera pterodonta with cytotoxic activity, suggesting potential applications in cancer research (Xiao et al., 2003). Similarly, eudesmanes from Pluchea sagittalis have been shown to possess antifeedant activity against Spodoptera frugiperda, indicating potential uses in pest management (Vera et al., 2008).
Cholesterol Metabolism and LDL Receptor Activation
In the context of cholesterol metabolism, derivatives similar to 4alpha,5alpha-Oxidoeudesm-11-en-3-one have been synthesized and studied for their biological activity. A study demonstrated that certain analogs can activate the low-density lipoprotein (LDL) receptor promoter, impacting cholesterol regulation (Lin et al., 1999). Another study found that introducing specific groups to these compounds can inhibit cholesterol biosynthesis, further suggesting potential therapeutic applications (Lin et al., 1999).
Potential Anti-Inflammatory Applications
Compounds structurally related to 4alpha,5alpha-Oxidoeudesm-11-en-3-one have been isolated from plants like Daphne aurantiaca and tested for anti-inflammatory activities. Some of these compounds showed significant inhibitory effects on NO production in macrophages, suggesting potential anti-inflammatory applications (Liang et al., 2010).
Antitubercular Activities
Novel compounds with structural similarities to 4alpha,5alpha-Oxidoeudesm-11-en-3-one, isolated from Beilschmiedia tsangii, have shown potent antitubercular activities against Mycobacterium tuberculosis, indicating potential uses in treating tuberculosis (Chen et al., 2007).
properties
Product Name |
4alpha,5alpha-Oxidoeudesm-11-en-3-one |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.339 |
IUPAC Name |
(1aS,4aS,7R,8aS)-1a,4a-Dimethyl-7-(prop-1-en-2-yl)hexahydro-3H-naphtho[1,8a-b]oxiren-2(1aH)-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)11-5-7-13(3)8-6-12(16)14(4)15(13,9-11)17-14/h11H,1,5-9H2,2-4H3/t11-,13+,14-,15+/m1/s1 |
InChI Key |
CRKPXDQKDUWXFJ-BEAPCOKYSA-N |
SMILES |
O=C1CC[C@]2(C)CC[C@@H](C(C)=C)C[C@]32[C@]1(C)O3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4alpha,5alpha-Oxidoeudesm-11-en-3-one; 4α,5α-Oxidoeudesm-11-en-3-one; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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